molecular formula C15H25BrN2 B13721430 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline

3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline

Cat. No.: B13721430
M. Wt: 313.28 g/mol
InChI Key: NUHKMTAHUYKIIL-UHFFFAOYSA-N
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Description

3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is an organic compound that features a bromine atom and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to form 3-bromoaniline This is followed by the alkylation of the aniline group with a suitable alkyl halide, such as pentyl bromide, under basic conditions to introduce the pentyl group

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: A simpler compound with a bromine atom and an aniline group.

    5-Bromo-2-methylaniline: Another brominated aniline derivative with a methyl group.

    N-Phenyl-2-bromoaniline: A compound with a bromine atom and a phenyl group attached to the aniline.

Uniqueness

3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is unique due to the presence of both a pentyl group and a propan-2-yl group attached to the aniline. This structural complexity allows for more diverse interactions and applications compared to simpler brominated anilines.

Properties

Molecular Formula

C15H25BrN2

Molecular Weight

313.28 g/mol

IUPAC Name

3-bromo-5-[[pentyl(propan-2-yl)amino]methyl]aniline

InChI

InChI=1S/C15H25BrN2/c1-4-5-6-7-18(12(2)3)11-13-8-14(16)10-15(17)9-13/h8-10,12H,4-7,11,17H2,1-3H3

InChI Key

NUHKMTAHUYKIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC1=CC(=CC(=C1)Br)N)C(C)C

Origin of Product

United States

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